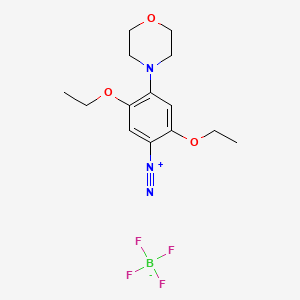

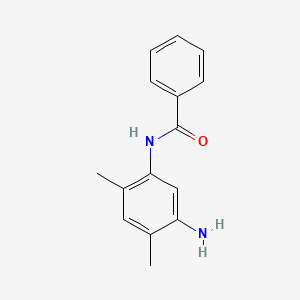

n-(4-Anilinophenyl)maleimide

Overview

Description

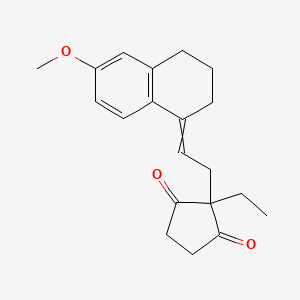

N-(4-Anilinophenyl)maleimide (APM) is an organic compound used in a variety of scientific applications. It is a highly versatile compound that can be used as a reaction intermediate, a building block for larger molecules, and as a ligand in coordination chemistry. APM is a widely studied compound due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Derivatization in High-Performance Liquid Chromatography

N-(4-Anilinophenyl) maleimide (APM) is identified as a highly sensitive and reactive derivatization reagent for thiol compounds in high-performance liquid chromatography with electrochemical detection. It has been used to convert thiol compounds like N-Acetyl-l-cysteine, glutathione, l-cysteine, and d-penicillamine into adducts, allowing for their separation and quantification at picogram levels (Shimada, Tanaka, & Nambara, 1983).

Synthesis of Azo Compounds

The synthesis of new azo compounds based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide involves reacting maleic anhydride with p-aminophenol and p-toluidine. This process results in the formation of compounds with confirmed structures through various spectroscopic techniques (Mohammed & Mustapha, 2010).

Antimicrobial Activity of Maleimide Derivatives

Research on eleven N-substituted maleimide derivatives, including N-(4fluorophenyl) maleimide and others, revealed their antimicrobial activities. These compounds were synthesized and tested against bacteria such as Escherichia coli and Bacillus subtilis, and yeast Saccharomyces cerevisae, showing remarkable results at low concentrations (Chin, Nasir, & Hassan, 2016).

Research in Chloroplast Biochemistry

The application of N-(1-Anilinonaphthyl-4)maleimide (ANM) in the modification of coupling factor 1 (CF1) in spinach chloroplast thylakoids demonstrates its usefulness in studying the structure and function of chloroplasts. This maleimide derivative selectively modifies CF1, playing a role in energy transfer inhibition of photophosphorylation (Nalin, Béiveau, & McCarty, 1983).

Synthesis Research of N-Phenyl Maleimide

In synthesis research, N-phenyl maleimide has been prepared using aniline and maleic anhydride, employing a two-step method. This research focuses on optimizing the yield and process conditions, indicating the importance of N-phenyl maleimide in industrial and laboratory synthesis (Shi Fa-sheng, 2008).

Determination of Antihypertensive Agents

A sensitive method for determining antihypertensive agents in human blood involves derivatization with N-(4-anilinophenyl)maleimide, followed by high-performance liquid chromatography with electrochemical detection. This demonstrates the compound's utility in pharmacokinetic studies and drug monitoring (Shimada, Tanaka, Nambara, & Imai, 1984).

Mechanism of Action

Target of Action

N-(4-Anilinophenyl)maleimide is primarily used as a derivatization agent for the highly sensitive analysis of thiols (R-SH) using high-speed liquid chromatography . Thus, its primary targets are thiol groups present in various biological molecules.

Mode of Action

The compound interacts with its targets (thiol groups) through a process known as derivatization. In this process, this compound reacts with the thiol groups to form a derivative that can be detected with high sensitivity in liquid chromatography .

Result of Action

The result of this compound’s action is the formation of a derivative with thiol-containing molecules that can be detected with high sensitivity in liquid chromatography. This allows for the precise analysis of the presence and quantity of thiol groups in a given sample .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the derivatization reaction may depend on factors like temperature, pH, and the presence of other reactive groups. The compound should be stored below 25 degrees Celsius to maintain its stability .

properties

IUPAC Name |

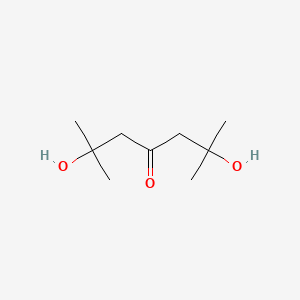

1-(4-anilinophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNYFXUDBVQRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953980 | |

| Record name | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32099-65-3 | |

| Record name | MLS002608179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)